molecular formula C8H7NO2 B13120432 1H-Indole-6,7-diol CAS No. 412029-31-3

1H-Indole-6,7-diol

Cat. No.: B13120432
CAS No.: 412029-31-3
M. Wt: 149.15 g/mol
InChI Key: NLCITBUDQXHLLX-UHFFFAOYSA-N
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Description

1H-Indole-6,7-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their diverse biological activities and are crucial in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-6,7-diol typically involves the functionalization of the indole ring. One common method is the hydroxylation of indole derivatives using reagents such as osmium tetroxide or potassium permanganate under controlled conditions. Another approach involves the use of palladium-catalyzed reactions to introduce hydroxyl groups at specific positions on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, dihydroxyindoles, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Indole-6,7-diol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its role in various biological processes, including enzyme inhibition and signal transduction.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Indole-6,7-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-Indole-6,7-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

412029-31-3

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

1H-indole-6,7-diol

InChI

InChI=1S/C8H7NO2/c10-6-2-1-5-3-4-9-7(5)8(6)11/h1-4,9-11H

InChI Key

NLCITBUDQXHLLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)O)O

Origin of Product

United States

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